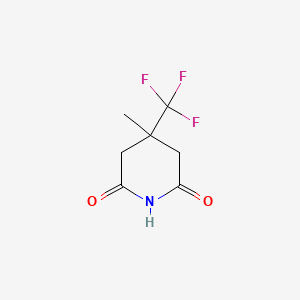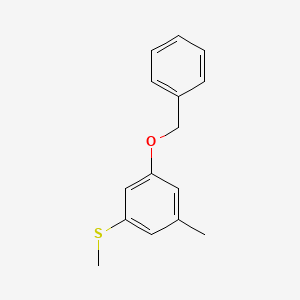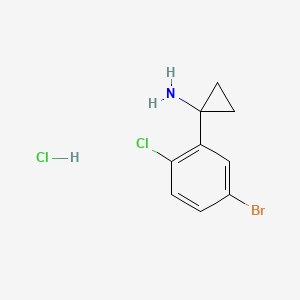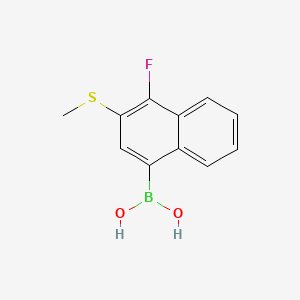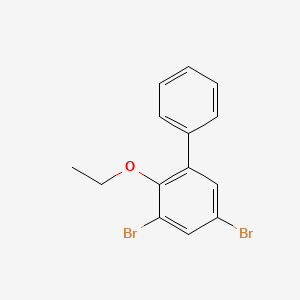
3,5-Dibromo-2-ethoxy-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-2-ethoxy-1,1’-biphenyl: is an organic compound with the molecular formula C14H12Br2O . It is a derivative of biphenyl, where two bromine atoms are substituted at the 3 and 5 positions, and an ethoxy group is substituted at the 2 position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-ethoxy-1,1’-biphenyl typically involves the bromination of 2-ethoxy-1,1’-biphenyl. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency .
化学反応の分析
Types of Reactions:
Substitution Reactions: 3,5-Dibromo-2-ethoxy-1,1’-biphenyl can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: This compound is often used in Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Suzuki-Miyaura Coupling: The reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Major Products:
Substitution Reactions: The major products are the corresponding substituted biphenyl derivatives, depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
Chemistry: 3,5-Dibromo-2-ethoxy-1,1’-biphenyl is used as a building block in organic synthesis, particularly in the preparation of complex biaryl structures through cross-coupling reactions .
Biology and Medicine: While specific biological applications of this compound are limited, its derivatives are often explored for potential pharmacological activities. The biphenyl scaffold is a common motif in drug design, and modifications of this compound could lead to new therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and liquid crystals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of high-performance materials .
作用機序
The mechanism of action of 3,5-Dibromo-2-ethoxy-1,1’-biphenyl in chemical reactions involves the activation of the bromine atoms for substitution or coupling reactions. In nucleophilic substitution, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In Suzuki-Miyaura coupling, the bromine atoms facilitate the formation of a palladium complex, which undergoes transmetalation with a boronic acid or ester, followed by reductive elimination to form the biaryl product .
類似化合物との比較
3,5-Dibromo-1,1’-biphenyl: Similar structure but lacks the ethoxy group, making it less versatile in certain synthetic applications.
2,2’-Dibromo-1,1’-biphenyl: Bromine atoms are positioned differently, affecting its reactivity and applications.
3,3’,5,5’-Tetrabromo-1,1’-biphenyl: Contains more bromine atoms, leading to different chemical properties and uses.
Uniqueness: The presence of the ethoxy group in 3,5-Dibromo-2-ethoxy-1,1’-biphenyl enhances its solubility and reactivity compared to its analogs. This makes it a more attractive intermediate for the synthesis of complex organic molecules and materials .
特性
分子式 |
C14H12Br2O |
|---|---|
分子量 |
356.05 g/mol |
IUPAC名 |
1,5-dibromo-2-ethoxy-3-phenylbenzene |
InChI |
InChI=1S/C14H12Br2O/c1-2-17-14-12(8-11(15)9-13(14)16)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChIキー |
GEIYNGPUXAAOCC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1Br)Br)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


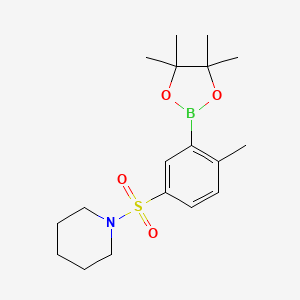
![(1R)-6,6'-Dioctyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14773058.png)
![2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14773060.png)
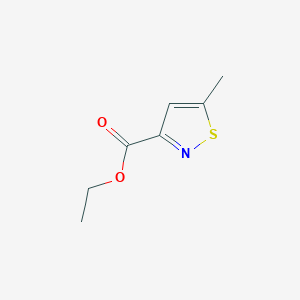
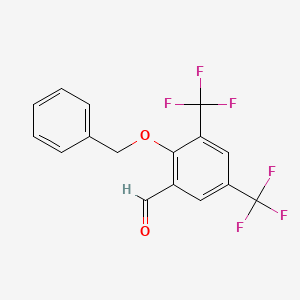
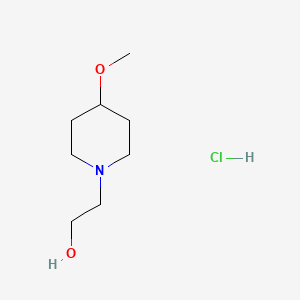
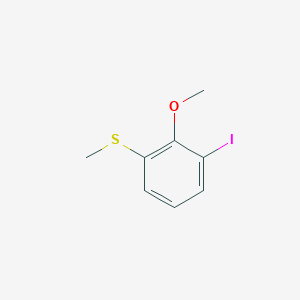
![1-Phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B14773110.png)
![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14773118.png)
